

# Application Notes and Protocols for Ethanol-d in NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of deuterated ethanol (**ethanol-d**) as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes physical and spectral properties, protocols for sample preparation, information on common impurities, and illustrates experimental workflows.

## Introduction to Ethanol-d in NMR Spectroscopy

Deuterated ethanol is a versatile solvent for NMR spectroscopy, particularly useful for samples that have limited solubility in more common NMR solvents like chloroform-d or deuterium oxide. Its ability to form hydrogen bonds and its intermediate polarity make it suitable for a range of small organic molecules, natural products, and peptides. Furthermore, the hydroxyl deuteron of **ethanol-d** (in CD3CD2OD or CH3CH2OD) can be a valuable tool for studying proton exchange mechanisms.

## **Properties of Deuterated Ethanol**

The physical and NMR spectral properties of various deuterated ethanol isotopologues are crucial for experimental setup and data interpretation.

### **Physical Properties**

Proper selection of a deuterated solvent requires knowledge of its physical characteristics to ensure it is suitable for the intended temperature range and compatible with the analyte.



| Property                     | Ethanol-d1<br>(CH₃CH₂OD) | Ethanol-d5<br>(C₂D₅OH) | Ethanol-d6<br>(CD₃CD₂OD)        |
|------------------------------|--------------------------|------------------------|---------------------------------|
| Formula                      | C₂H₅DO                   | C₂D₅HO                 | C <sub>2</sub> D <sub>6</sub> O |
| Molecular Weight (<br>g/mol) | 47.07[1]                 | 51.10[2]               | 52.11[3][4][5]                  |
| CAS Number                   | 925-93-9[1]              | 1859-08-1[6]           | 1516-08-1[3][4][5]              |
| Density (g/mL at 25°C)       | 0.806[1]                 | 0.871[6]               | 0.892[3][4]                     |
| Boiling Point (°C)           | 78[1]                    | 78-79[6]               | 78[3][4]                        |
| Melting Point (°C)           | -130[1]                  | -                      | -130[3][4]                      |
| Refractive Index (n20/D)     | 1.359[1]                 | 1.358[6]               | 1.358[3][4]                     |

## **NMR Spectral Properties**

The residual peaks of the deuterated solvent are important to identify to avoid overlap with analyte signals.



| Isotopologue                                       | Nucleus   | Chemical Shift (δ, ppm)                                 | Multiplicity     |
|--|---|---|------------------|
| Ethanol-d1<br>(CH <sub>3</sub> CH <sub>2</sub> OD) | ¹H  | ~1.18 (CH <sub>3</sub> ), ~3.64<br>(CH <sub>2</sub> )   | Triplet, Quartet |
| 13C  | ~18.0 (CH <sub>3</sub> ), ~57.0<br>(CH <sub>2</sub> ) | -   |                  |
| Ethanol-d5 (C₂D₅OH)                                | ¹H  | ~5.2 (OH)   | Broad Singlet    |
| 13C  | ~17.2 (CD <sub>3</sub> ), ~56.8<br>(CD <sub>2</sub> ) | Heptet, Quintet   |                  |
| Ethanol-d6<br>(CD <sub>3</sub> CD <sub>2</sub> OD) | <sup>1</sup> H  | ~1.11 (CHD <sub>2</sub> ), ~3.55<br>(CD <sub>2</sub> H) | Multiplet, Broad |
| 13C  | ~17.2 (CD <sub>3</sub> ), ~56.8<br>(CD <sub>2</sub> ) | Heptet, Quintet   |                  |

Note: Chemical shifts can be dependent on temperature, concentration, and the sample matrix.

# **Common Impurities in Ethanol-d**

Commercially available deuterated solvents may contain residual non-deuterated solvent, water, or other common laboratory solvents. Identifying these impurity peaks is essential for accurate spectral interpretation. The chemical shifts of these impurities will be consistent with those observed in other deuterated solvents, though minor variations may occur due to the specific solvent environment of **ethanol-d**.



| Impurity        | ¹H Chemical Shift<br>(δ, ppm)                         | Multiplicity       | <sup>13</sup> C Chemical Shift<br>(δ, ppm)  |
|-----------------|---|--------------------|---|
| Water (H₂O/HDO) | ~4.8  | Broad Singlet      | -   |
| Acetone         | ~2.17   | Singlet            | ~30.6, ~206.7                               |
| Diethyl ether   | ~1.21 (CH <sub>3</sub> ), ~3.48<br>(CH <sub>2</sub> ) | Triplet, Quartet   | ~15.4, ~66.1                                |
| Hexane          | ~0.88 (CH <sub>3</sub> ), ~1.26<br>(CH <sub>2</sub> ) | Triplet, Multiplet | ~14.2, ~22.9, ~31.8                         |
| Toluene         | ~2.34 (CH₃), ~7.2 (Ar-<br>H)                          | Singlet, Multiplet | ~21.4, ~125.5,<br>~128.4, ~129.2,<br>~137.9 |

Note: The chemical shifts are approximate and can vary. Data compiled from general solvent impurity tables.[7][8][9][10]

# Experimental Protocols Protocol for Preparation of an NMR Sample in Ethanol-d

This protocol outlines the standard procedure for preparing a sample for NMR analysis using deuterated ethanol.

#### Materials:

- Analyte
- Ethanol-d (appropriate isotopic purity)
- High-quality 5 mm NMR tube and cap
- Pasteur pipette and bulb
- Small vial (e.g., 1-dram)
- Filter (e.g., cotton plug or syringe filter)



Vortex mixer or sonicator (optional)

#### Procedure:

- Analyte Weighing: Accurately weigh the desired amount of the analyte. For a standard <sup>1</sup>H NMR spectrum, 5-10 mg is typically sufficient. For <sup>13</sup>C NMR, a higher concentration of 20-50 mg may be necessary.
- Dissolution: Transfer the weighed analyte to a clean, dry vial. Add approximately 0.6-0.7 mL of ethanol-d to the vial.
- Mixing: Gently swirl the vial to dissolve the analyte. If necessary, use a vortex mixer at a low setting or briefly sonicate the sample to ensure complete dissolution.
- Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution.
  - Pipette Filtration: Tightly pack a small piece of cotton or glass wool into the neck of a Pasteur pipette.
  - Transfer the analyte solution through the filter into the clean NMR tube.
- Sample Transfer: Ensure the final volume in the NMR tube is between 4-5 cm in height.
- Capping and Labeling: Cap the NMR tube securely and label it clearly.
- Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR
  tube with a lint-free tissue dampened with isopropanol or non-deuterated ethanol to remove
  any dust or fingerprints.

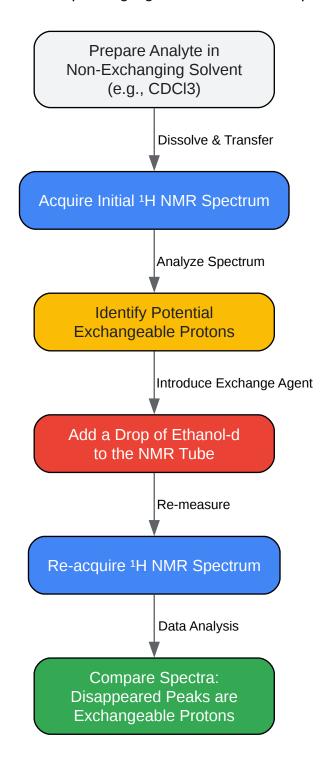
## **Applications and Workflows**

**Ethanol-d** is particularly useful in specific NMR experimental setups. Below are workflows for two such applications.

### Hydrogen/Deuterium (H/D) Exchange Studies



**Ethanol-d** can be used to identify exchangeable protons (e.g., -OH, -NH<sub>2</sub>, -COOH) in a molecule. The labile protons of the analyte will exchange with the deuterons from the solvent's hydroxyl group (in the case of **ethanol-d**1 or **ethanol-d**6), leading to the disappearance or significant reduction of their corresponding signals in the <sup>1</sup>H NMR spectrum.



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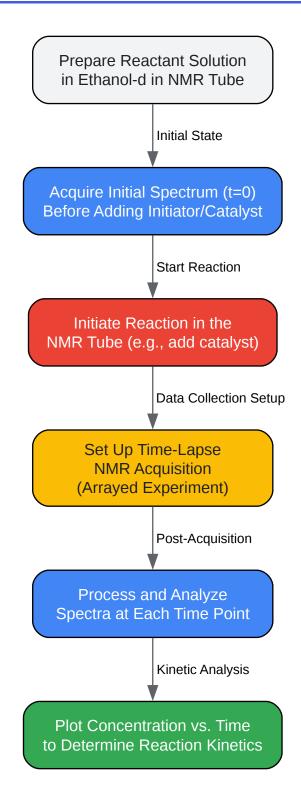


Workflow for H/D Exchange Experiment.

## **Monitoring Reaction Kinetics**

NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction in situ, as it allows for the simultaneous observation and quantification of reactants, intermediates, and products over time. **Ethanol-d** is a suitable solvent for this purpose if the reaction components are soluble in it.





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Workflow for Monitoring Reaction Kinetics.



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